5-Bromo-2-ethoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related bromo-benzonitrile derivatives often involves multi-step procedures including bromination, cyanidation, and alkylation. For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a compound with a similar structure, was achieved through a three-step procedure starting from salicylaldehyde, demonstrating the typical approach for synthesizing such molecules. The process noted for its mild reaction conditions, facile operation, and cost-effectiveness, is indicative of the strategies that might be applied to 5-Bromo-2-ethoxybenzonitrile (Meng Fan-hao, 2012).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxybenzonitrile and related compounds has been extensively analyzed using quantum mechanical calculations and Density Functional Theory (DFT). Studies, such as those on 5-Bromo-2-methoxybenzonitrile, highlight the equilibrium geometric structure, predicting geometrical parameters like bond length, bond angle, and dihedral angle. This analysis extends to investigating the molecule's spectroscopic behavior and nonlinear optical (NLO) properties, which are critical for applications in frequency doubling and Second Harmonic Generation (SHG) (A. Kumar & R. Raman, 2017).
Chemical Reactions and Properties
Chemical reactions involving bromo-benzonitrile compounds can lead to a variety of products depending on the reaction conditions and the reactants involved. For example, the halodeboronation of aryl boronic acids using specific catalysts demonstrates the versatility of bromo-benzonitrile derivatives in synthesizing aryl bromides and chlorides under controlled conditions, showcasing the compound's reactivity and functional group compatibility (Ronald H. Szumigala et al., 2004).
Physical Properties Analysis
The physical properties of 5-Bromo-2-ethoxybenzonitrile, including its crystalline structure and thermal behavior, can be inferred from studies on similar compounds. For instance, investigations into the crystal structures of bromo-hydroxybenzonitriles reveal complex patterns of molecular interactions, such as hydrogen bonding and π-π stacking, which significantly influence the compound's physical state and stability. These studies provide insights into how bromo-benzonitrile derivatives organize in solid states and respond to thermal conditions (D. Britton, 2006).
Scientific Research Applications
Quantum Mechanical Calculations and Optical Properties
5-Bromo-2-ethoxybenzonitrile (5B2EBN) has been subject to quantum mechanical calculations using Density Functional Theory (DFT). Studies like those conducted by Kumar and Raman (2017) have explored the equilibrium geometric structure of similar molecules, focusing on geometrical parameters like bond length, bond angle, and dihedral angle. Additionally, the non-linear optical (NLO) properties and Second Harmonic Generation (SHG) applications of these molecules have been investigated, highlighting their potential in frequency doubling and optical applications (Kumar & Raman, 2017).
Synthesis and Industrial Applications
The synthesis of derivatives of 5-Bromo-2-ethoxybenzonitrile, such as 5-Bromo-2-isobutoxybenzonitrile, has been documented for industrial applications. This synthesis involves a three-step procedure including bromination, cyanidation, and alkylation, starting from salicylaldehyde. The process is noted for its mild reaction conditions, ease of operation, and cost-effectiveness, making it suitable for industrial scale-up (Meng, 2012).
Photochemistry and Environmental Impact
Studies have been conducted on the photochemistry of related compounds like 5-chloro-2-hydroxybenzonitrile in aqueous solutions, which provide insights into the behavior of 5-Bromo-2-ethoxybenzonitrile under similar conditions. These studies help in understanding the environmental photodegradation and interaction with various agents such as oxygen, propan-2-ol, and bromide ions. Such research is crucial in assessing the environmental impact and safety of these compounds (Bonnichon et al., 1999).
Antimicrobial Activities
Research into the antimicrobial properties of compounds related to 5-Bromo-2-ethoxybenzonitrile has been performed. For example, studies on 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile and its derivatives have shown potential antimicrobial activities, indicating a potential application of 5-Bromo-2-ethoxybenzonitrile in the development of new antimicrobial agents (Gadaginamath & Patil, 2002).
Safety And Hazards
5-Bromo-2-ethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-2-ethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDIQJUDTUNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361185 | |
Record name | 5-bromo-2-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxybenzonitrile | |
CAS RN |
279263-03-5 | |
Record name | 5-bromo-2-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-ethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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